![molecular formula C22H22ClN3OS B2449934 4-((4-氯苯基)硫代)-N-(2-苯基-2,4,5,6-四氢环戊[c]吡唑-3-基)丁酰胺 CAS No. 1211853-57-4](/img/structure/B2449934.png)
4-((4-氯苯基)硫代)-N-(2-苯基-2,4,5,6-四氢环戊[c]吡唑-3-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques, including spectroscopy and chromatography. These techniques can provide information about the reactants, products, and intermediates in a reaction, as well as the reaction conditions and mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties can provide important information about how the compound behaves under different conditions .科学研究应用
合成和结构表征
已合成和表征了具有类似结构的化合物,以了解其分子框架和潜在应用。例如,Kariuki 等人(2021 年)详细介绍了同构化合物的合成和结构表征,通过单晶衍射深入了解其晶体结构,这对于理解该化合物的化学行为及其在材料科学和药物设计中的潜在应用至关重要 (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
抗菌活性
一些研究重点关注了含有吡唑或相关杂环骨架的化合物的抗菌特性。例如,B'Bhatt 和 Sharma(2017 年)合成了具有潜在抗菌和抗真菌活性的新型化合物,突出了此类化合物在开发新型抗菌剂中的重要性 (B'Bhatt & Sharma, 2017).
分子对接和生物活性研究
还对类似化合物的分子对接和生物活性进行了研究,深入了解了它们作为治疗剂的潜力。例如,Viji 等人(2020 年)进行了分子对接和量子化学计算,以了解此类分子与生物靶标的相互作用,这对于药物发现和开发过程至关重要 (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
抗癌和抗炎应用
具有结构相似性的化合物已被探索其抗癌和抗炎特性。Gomha 等人(2017 年)合成了一系列噻唑和噻二唑衍生物,评估了它们的抗癌活性,并提出了可以帮助设计新型抗癌剂的构效关系 (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017)。此外,Argentieri 等人(1994 年)研究了替泊沙林的双环氧合酶/5-脂氧合酶抑制特性,证明了其有效的抗炎活性和良好的胃肠道耐受性,这使其区别于大多数市售的抗炎药 (Argentieri, Ritchie, Ferro, Kirchner, Wachter, Anderson, Rosenthale, & Capetola, 1994).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-16-11-13-18(14-12-16)28-15-5-10-21(27)24-22-19-8-4-9-20(19)25-26(22)17-6-2-1-3-7-17/h1-3,6-7,11-14H,4-5,8-10,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQRJDNZRYFKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。